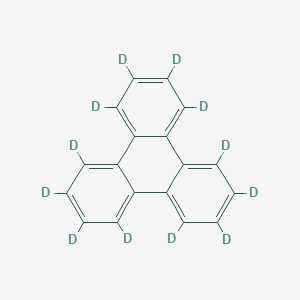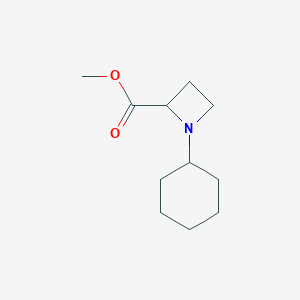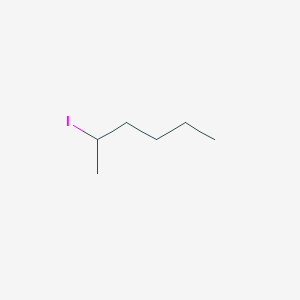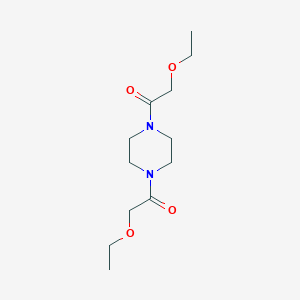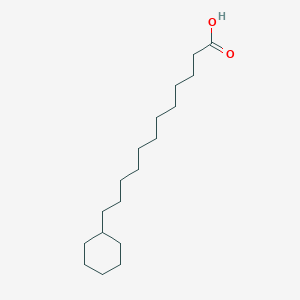![molecular formula C10H12F6S6 B100240 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- (9CI) CAS No. 16526-38-8](/img/structure/B100240.png)
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane, 2,2’-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a compound that belongs to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom
Preparation Methods
1,3-Dithiolanes can be synthesized from carbonyl compounds using 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then undergoes cyclization to form the 1,3-dithiolane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dithiolanes undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, lithium aluminum hydride, and organolithium compounds . For example, the reaction with bromine can lead to the formation of sulfonium intermediates, which can further react to form different products . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dithiolanes have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of more complex molecules . In biology, they have been studied for their potential use in cell-uptake applications and reversible protein-polymer conjugation . In medicine, they are being explored for their potential therapeutic properties, including their ability to act as biosensors . In industry, they are used in the synthesis of functional polymers and dynamic networks .
Mechanism of Action
The mechanism of action of 1,3-dithiolanes involves the unique reactivity of the sulfur-sulfur bond within the five-membered ring. This weakens the sulfur-sulfur bond, making 1,3-dithiolanes prone to rapid thiol-disulfide exchange and ring-opening polymerization . These properties are exploited in various applications, including cytosolic delivery and reversible polymerization .
Comparison with Similar Compounds
1,3-Dithiolanes are similar to other sulfur-containing heterocycles, such as 1,3-dithianes and 1,2-dithiolanes . 1,3-dithiolanes are unique due to their five-membered ring structure and the presence of trifluoromethyl groups. This gives them distinct chemical properties and reactivity compared to other similar compounds. For example, 1,3-dithianes have a six-membered ring structure, which affects their stability and reactivity .
Similar Compounds
- 1,3-Dithianes
- 1,2-Dithiolanes
- Ethanol, 2,2’-[1,2-ethanediylbis(thio)]bis
Properties
CAS No. |
16526-38-8 |
|---|---|
Molecular Formula |
C10H12F6S6 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-(trifluoromethyl)-2-[2-[[2-(trifluoromethyl)-1,3-dithiolan-2-yl]sulfanyl]ethylsulfanyl]-1,3-dithiolane |
InChI |
InChI=1S/C10H12F6S6/c11-7(12,13)9(17-1-2-18-9)21-5-6-22-10(8(14,15)16)19-3-4-20-10/h1-6H2 |
InChI Key |
PIDQBYXUBNDCOH-UHFFFAOYSA-N |
SMILES |
C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F |
Canonical SMILES |
C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F |
Key on ui other cas no. |
16526-38-8 |
Synonyms |
2,2'-[1,2-Ethanediylbis(thio)]bis[2-(trifluoromethyl)-1,3-dithiolane] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




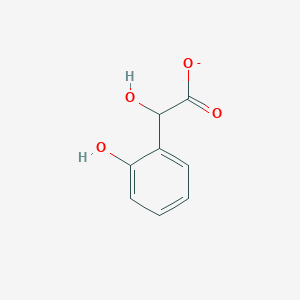

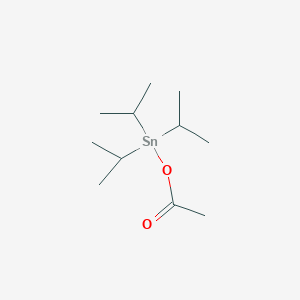
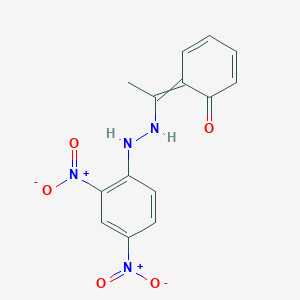
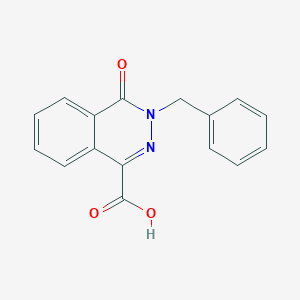

![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
